molecular formula C7H16ClO2P B1197869 Chlorosoman CAS No. 7040-57-5

Chlorosoman

Cat. No. B1197869
CAS RN: 7040-57-5
M. Wt: 198.63 g/mol
InChI Key: XVNBZVNXJMOQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information.

Scientific Research Applications

1. Light-Harvesting in Photosynthetic Bacteria

Chlorosomes are unique light-harvesting structures in green photosynthetic bacteria, containing bacteriochlorophyll as their primary light-harvesting pigments. Their exceptional ability to harvest light even in low-light conditions has made them a significant subject of study, with potential applications in bio-hybrid and bio-inspired devices (Orf & Blankenship, 2013).

2. Chlorophyll Fluorescence Analysis

Chlorophyll fluorescence analysis, a technique to study the organization and functioning of photosynthesis, provides insights into the health and efficiency of plants. This methodology is crucial in ecophysiology and plant stress physiology research (Maxwell & Johnson, 2000).

3. Remote Sensing Applications

Remote sensing of chlorophyll fluorescence, measured from platforms like satellites, offers new methods to monitor photosynthesis and primary productivity in ecosystems. Understanding the seasonal link between chlorophyll fluorescence and photosynthesis remains a key challenge (Porcar‐Castell et al., 2014).

4. Chemical Warfare Agent Detection

Studies suggest that Chlorosoman, along with other chemical warfare agents, can be adsorbed over cobalt-decorated C24 fullerenes. This interaction alters the structural and electronic properties of the fullerenes, indicating potential applications in chemical detection and protection systems (Soltani et al., 2018).

properties

IUPAC Name

3-[chloro(methyl)phosphoryl]oxy-2,2-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBZVNXJMOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLOROSOMAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863993
Record name Chlorosoman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information.
Record name CHLOROSOMAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Chlorosoman

CAS RN

7040-57-5
Record name CHLOROSOMAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphonochloridic acid, P-methyl-, 1,2,2-trimethylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7040-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosoman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorosoman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROSOMAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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